![molecular formula C16H13N3 B1624719 2-Amino-3,5-diphenylpyrazine CAS No. 41270-70-6](/img/structure/B1624719.png)
2-Amino-3,5-diphenylpyrazine
Overview
Description
2-Amino-3,5-diphenylpyrazine is a chemical compound with the molecular formula C16H13N3. It has a molecular weight of 247.29452 . This compound belongs to the class of organic compounds known as diphenylpyrazines .
Molecular Structure Analysis
The InChI Key for 2-Amino-3,5-diphenylpyrazine is SPFKFJFNQTWPHI-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N .Physical And Chemical Properties Analysis
The boiling point of 2-Amino-3,5-diphenylpyrazine is predicted to be 407.6±40.0 °C. Its density is predicted to be 1.184±0.06 g/cm3. The pKa value is predicted to be 2.85±0.10 .Scientific Research Applications
Synthesis and Chemical Transformations
2-Amino-3,5-diphenylpyrazine and its derivatives have been a subject of interest in the field of organic chemistry due to their potential applications in various areas. One study focuses on the synthesis of 2,6-Dihydroxy-3,5-diphenylpyrazine, which is prepared by treating 1-hydroxy-3,5-diphenylpyrazin-2-one with a mixture of acetic anhydride and acetic acid, followed by deacetylation (Cheeseman & Godwin, 1971). This demonstrates the compound’s utility in organic synthesis and potential for creating a variety of chemical structures.
Medical and Pharmacological Research
In the realm of pharmacology, diphenylpyrazine derivatives have been synthesized and evaluated for their potential medical applications. For instance, 2-amino-5,6-diphenylpyrazine derivatives have shown potent inhibition of platelet aggregation, indicating their potential for the treatment of various vascular diseases (Asaki et al., 2007). This highlights the compound's significance in developing new therapeutic agents.
Development of Prodrugs
2-Amino-3,5-diphenylpyrazine derivatives have also been utilized in the development of prodrugs. A novel diphenylpyrazine derivative, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), has been synthesized as a prodrug of an active form for treating various vascular disorders (Kuwano et al., 2007). This illustrates the compound's role in enhancing the pharmacological profile of therapeutic agents.
Heterocyclic Chemistry
2-Amino-3,5-diphenylpyrazine has been a key subject in studies related to heterocyclic chemistry. Research on the interaction of various amino compounds with heterocyclic halogeno compounds, including derivatives of 2-Amino-3,5-diphenylpyrazine, has contributed to understanding the complex chemical behaviors of these compounds (Lont & Plas, 2010). This knowledge is essential for the design and synthesis of new heterocyclic compounds with potential applications in various fields.
Future Directions
Pyrazines, including 2-Amino-3,5-diphenylpyrazine, are an important class of pharmacophores due to their versatility in pharmacological activity. They are widely distributed in plants and animals and are used in various industries, including perfumeries, food, and pharmaceuticals. Due to the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . Future research may focus on exploring their synthetic pathways and biological activities further.
properties
IUPAC Name |
3,5-diphenylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFKFJFNQTWPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436550 | |
Record name | 2-Amino-3,5-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-diphenylpyrazine | |
CAS RN |
41270-70-6 | |
Record name | 3,5-Diphenyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41270-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,5-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.